molecular formula C10H14ClNO2 B13762737 2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride CAS No. 52479-18-2

2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride

Cat. No.: B13762737
CAS No.: 52479-18-2
M. Wt: 215.67 g/mol
InChI Key: IBPIERCRBXYCBI-UHFFFAOYSA-N
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Description

2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an aminoethyl group and a methyl group attached to a benzodioxole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-methyl-1,3-benzodioxole with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminoethyl)trimethylammonium chloride hydrochloride: This compound has a similar aminoethyl group but differs in its overall structure and properties.

    2-Aminoethyl methacrylate hydrochloride: Another compound with an aminoethyl group, used in polymer synthesis.

Uniqueness

2-(Aminoethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

52479-18-2

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-(2-methyl-1,3-benzodioxol-2-yl)ethylazanium;chloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7,11H2,1H3;1H

InChI Key

IBPIERCRBXYCBI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC[NH3+].[Cl-]

Origin of Product

United States

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